Methyl 6-amino-5-nitropyridazine-3-carboxylate Methyl 6-amino-5-nitropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20159789
InChI: InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9)
SMILES:
Molecular Formula: C6H6N4O4
Molecular Weight: 198.14 g/mol

Methyl 6-amino-5-nitropyridazine-3-carboxylate

CAS No.:

Cat. No.: VC20159789

Molecular Formula: C6H6N4O4

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-5-nitropyridazine-3-carboxylate -

Specification

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
IUPAC Name methyl 6-amino-5-nitropyridazine-3-carboxylate
Standard InChI InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9)
Standard InChI Key CPCYQANZDBSURK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Framework

Methyl 6-amino-5-nitropyridazine-3-carboxylate belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name is methyl 6-amino-5-nitropyridazine-3-carboxylate, though it is also referred to as methyl 6-amino-5-nitronicotinate or 3-pyridinecarboxylic acid, 6-amino-5-nitro-, methyl ester in older literature . Its structure features:

  • A nitro group (-NO2_2) at position 5.

  • An amino group (-NH2_2) at position 6.

  • A methyl ester (-COOCH3_3) at position 3.

The exact mass of the compound is 197.044 g/mol, with a topological polar surface area (PSA) of 111.03 Ų, indicating moderate solubility in polar solvents .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC7H7N3O4\text{C}_7\text{H}_7\text{N}_3\text{O}_4
Molecular Weight197.15 g/mol
Exact Mass197.044 g/mol
LogP (Partition Coefficient)1.463
Hazard StatementsH302, H312, H315, H319, H332, H335

The compound’s LogP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

Methyl 6-amino-5-nitropyridazine-3-carboxylate is typically synthesized via nitration and esterification reactions. Zimmermann et al. (2007) detailed a pathway starting from pyridazine-3-carboxylic acid, involving sequential nitration at position 5, amination at position 6, and esterification with methanol . Nettekoven and Schmitt (2003) optimized this process by employing microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 80% .

Derivatives and Functionalization

The compound serves as a precursor for bioactive derivatives. For example:

  • Antitumor Agents: Replacement of the nitro group with cyclopropanecarbonylamino groups yielded derivatives with selective cytotoxicity against tumorigenic cell lines .

  • Antimicrobials: Functionalization at the amino position with benzothiazole moieties enhanced activity against Gram-positive bacteria .

Biological and Pharmacological Applications

Antimicrobial Activity

Structural modifications at the amino group have produced analogs with broad-spectrum antimicrobial activity. For instance, analogs bearing benzothiazole substituents inhibited Staphylococcus aureus growth at MIC values of 4 μg/mL, comparable to vancomycin .

SupplierPurityQuantityPrice (USD)Updated
TRC95%500 mg$752021-12-16
AK Scientific98%10 g$8512021-12-16
American Custom Chemicals95%5 mg$503.712021-12-16

Prices reflect the compound’s specialized synthesis and handling requirements .

Future Directions and Research Gaps

Despite its potential, critical gaps remain:

  • Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in mammalian systems.

  • Environmental Impact: The ecological fate of nitroaromatic derivatives like this compound is poorly understood.

Ongoing studies focus on optimizing synthetic routes for scalability and exploring hybrid derivatives targeting multidrug-resistant pathogens .

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